1-Methyl-5-(4-nitrophenyl)-1H-tetrazole

Übersicht

Beschreibung

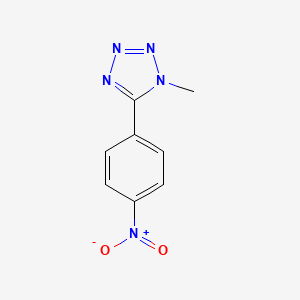

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the first position and a 4-nitrophenyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-nitrophenylhydrazine with methyl isocyanate under acidic conditions. The reaction typically proceeds as follows:

Step 1: Preparation of 4-nitrophenylhydrazine by reducing 4-nitrophenylhydrazine hydrochloride with sodium borohydride.

Step 2: Cyclization of 4-nitrophenylhydrazine with methyl isocyanate in the presence of a strong acid like hydrochloric acid, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) on the phenyl ring undergoes reduction to form an amine (-NH₂) under various conditions:

-

Sodium Borohydride (NaBH₄) : Reduction in acetonitrile-water (3:0.3 mL) at room temperature yields 1-methyl-5-(4-aminophenyl)-1H-tetrazole (93% yield) .

-

Catalytic Hydrogenation : Hydrogen gas with palladium catalysts (e.g., Pd/C) in ethanol reduces the nitro group to an amine at elevated temperatures .

Key Spectral Data for Reduction Product :

-

IR (KBr) : Loss of nitro stretching bands (1527 cm⁻¹) and emergence of N-H stretching (3350–3450 cm⁻¹) .

-

¹H NMR (CDCl₃) : Aromatic proton shifts from δ 7.8–8.2 ppm (nitro) to δ 6.5–7.0 ppm (amine) .

Substitution Reactions

The nitro group facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

-

Halogenation : Reaction with Cl₂ or Br₂ in acetic acid introduces halogens at the para position relative to the tetrazole .

-

Sulfonation : Treatment with fuming H₂SO₄ yields sulfonic acid derivatives .

Example Reaction :

Oxidation Reactions

The tetrazole ring exhibits stability under mild oxidation but decomposes under strong conditions:

-

Oxidative Ring Opening : Hot concentrated HNO₃ cleaves the tetrazole ring to form nitrile oxides and nitrogen gas .

-

Methyl Group Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid .

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis and medicinal chemistry:

-

Zinc Chelation : The compound binds Zn²⁺ in metalloenzyme active sites, mimicking carboxylate interactions .

-

Copper Complexes : Forms stable Cu(II) complexes in DMF, enhancing reactivity in azide-alkyne cycloadditions .

Cycloaddition and Multicomponent Reactions

The tetrazole ring participates in [3+2] cycloadditions with nitriles or alkynes:

-

With Sodium Azide : Forms polycyclic tetrazole derivatives under microwave irradiation .

-

Click Chemistry : Reacts with terminal alkynes in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Antimicrobial Activity

Derivatives of this compound exhibit biological activity:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

MNT and its derivatives have been investigated for their antimicrobial properties. Research indicates that tetrazole-based compounds exhibit promising activity against various bacterial strains. For instance, studies have shown that certain derivatives of tetrazoles can have minimal inhibitory concentration (MIC) values as low as 0.8 μg/mL against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like Ciprofloxacin . This suggests potential for MNT in developing new antimicrobial agents.

Reagent in Organic Reactions

MNT serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a reagent in various organic reactions. Its ability to participate in nucleophilic substitutions and cycloadditions makes it an essential compound in synthetic organic chemistry .

Synthesis of Other Tetrazoles

MNT is often used as a precursor in the synthesis of other substituted tetrazoles through methods such as microwave-assisted synthesis, which enhances yield and reduces reaction time. This efficiency is particularly valuable in large-scale applications where time and resource conservation are critical .

Development of New Materials

The unique electronic properties of MNT make it suitable for applications in materials science. Compounds containing tetrazole rings are known for their high thermal stability and potential use in electronic devices. Research has explored the incorporation of MNT into polymer matrices to enhance material properties such as conductivity and thermal resistance .

Case Study 1: Antimicrobial Efficacy

A study published in PMC highlighted the synthesis of novel imide-tetrazoles, including derivatives related to MNT, which demonstrated significant antimicrobial activity against clinical strains of Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as effective alternatives to conventional antibiotics .

Case Study 2: Synthesis Techniques

Research conducted on microwave-assisted synthesis methods showed that MNT could be synthesized efficiently from nitriles using sodium azide under controlled conditions. This method yielded high purity products quickly, showcasing the advantages of modern synthetic techniques in producing tetrazole derivatives .

Wirkmechanismus

The mechanism by which 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole exerts its effects depends on its application:

Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Energetic Materials: The nitro group contributes to the compound’s high energy content, making it useful in explosive formulations.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole can be compared with other tetrazole derivatives:

1-Methyl-5-phenyl-1H-tetrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.

5-(4-Nitrophenyl)-1H-tetrazole: Lacks the methyl group, which may affect its stability and reactivity.

1-Methyl-5-(4-aminophenyl)-1H-tetrazole: The amino group provides different biological activity compared to the nitro group.

These comparisons highlight the unique properties of this compound, particularly its combination of a nitro group and a tetrazole ring, which contribute to its diverse applications and reactivity.

Biologische Aktivität

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole is a member of the tetrazole family, which are five-membered heterocyclic compounds containing four nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antifungal, antimicrobial, and antitumor properties. This article reviews the significant findings related to its biological activity, synthesizing information from various studies.

This compound is characterized by its unique structure that includes a nitrophenyl substituent. The presence of the nitro group is crucial as it influences the compound's electronic properties and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study focusing on various tetrazole derivatives, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for this compound were comparable to or better than standard antibiotics like Ciprofloxacin.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.8 |

| Escherichia coli | 0.4 |

| Pseudomonas aeruginosa | 25.6 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially against resistant strains .

Antifungal Activity

In addition to its antibacterial effects, this tetrazole derivative has also shown antifungal activity. It was effective against several fungal strains, including Penicillium purpurogenum and Aspergillus flavus, with varying degrees of efficacy depending on the concentration used .

Antitumor Properties

The antitumor potential of this compound has been explored in vitro, where it exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved .

Case Studies

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

- Study on Bacterial Resistance : A study highlighted the effectiveness of this compound against multi-drug resistant Staphylococcus aureus, showcasing its potential as an alternative treatment option in clinical settings .

- Fungal Infections : Another case study reported successful treatment outcomes using this compound in animal models infected with resistant fungal strains, indicating its therapeutic potential .

Eigenschaften

IUPAC Name |

1-methyl-5-(4-nitrophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAZYJLZMITTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506396 | |

| Record name | 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20743-51-5 | |

| Record name | 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.